3-Bromo-5-ethynylbenzoic acid
Description
3-Bromo-5-ethynylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and an ethynyl group (-C≡CH) at the 5-position of the aromatic ring. The ethynyl group introduces rigidity and linear geometry due to its sp-hybridized carbon, making the compound valuable in pharmaceutical and materials science applications, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and as a building block for molecular frameworks. The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
Properties
IUPAC Name |
3-bromo-5-ethynylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMYBHVLXEIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethynylbenzoic acid typically involves the bromination of 5-ethynylbenzoic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can vary widely, including derivatives with different functional groups.
Coupling Products: The major products are biaryl compounds formed through the coupling of the ethynyl group with another aromatic ring.
Scientific Research Applications
3-Bromo-5-ethynylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethynylbenzoic acid depends on its application. In chemical reactions, the bromine atom and ethynyl group provide reactive sites for various transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-5-ethynylbenzoic acid with related benzoic acid derivatives from the evidence, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Acidity and Reactivity
The acidity of benzoic acid derivatives is influenced by electron-withdrawing/donating substituents. Key comparisons include:
*Estimated pKa values based on substituent effects. †Predicted due to strong electron-withdrawing effects of -Br and -C≡CH.
Key Research Findings
Halogen vs. Ethynyl Reactivity : Bromine in 3-Bromo-5-chlorobenzoic acid facilitates nucleophilic aromatic substitution, whereas the ethynyl group in this compound enables alkyne-specific reactions (e.g., cycloadditions).
Solubility Trends : Ethoxy and methoxy substituents (e.g., in ) improve solubility in polar solvents compared to halogenated analogs.
Synthetic Versatility : Boronic acid derivatives (e.g., ) dominate cross-coupling methodologies, while ethynyl-substituted acids fill niche roles in click chemistry.
Biological Activity
3-Bromo-5-ethynylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom and an ethynyl group attached to a benzoic acid backbone. This unique structure contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of bacterial growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies on various cancer cell lines revealed that the compound induces apoptosis, primarily through the activation of caspase pathways.
A notable study found that at a concentration of 10 µM, the compound reduced cell viability in breast cancer cells by approximately 70%. The IC50 value for this effect was determined to be around 5 µM.
| Cell Line | IC50 (µM) | Cell Viability (%) at 10 µM |
|---|---|---|
| MCF-7 (Breast Cancer) | 5 | 30 |
| HeLa (Cervical Cancer) | 8 | 40 |
| A549 (Lung Cancer) | 6 | 35 |
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics assessed the antimicrobial efficacy of various derivatives of benzoic acids, including this compound. Results indicated that modifications in the structure significantly influenced antimicrobial potency, highlighting the importance of substituents on the benzoic acid core .
- Anticancer Research : Another significant study published in Cancer Letters explored the effects of several benzoic acid derivatives on cancer cell lines. The findings demonstrated that compounds similar to this compound exhibited promising anticancer activity through apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-bromo-5-ethynylbenzoic acid, and how do traditional methods compare to newer photochemical approaches?
- Methodology : Traditional synthesis often relies on bromination of toluenes using toxic solvents like 1,2-dichloroethane, which raises safety and environmental concerns . In contrast, flow photochemical methods under mild conditions offer reduced toxicity and higher scalability. For instance, x-bromo-y-formylbenzoic acids (structurally related) were synthesized via photochemical bromination followed by hydrolysis, yielding moderate to good efficiency .
- Key Considerations : Monitor reaction yields and by-products using HPLC or TLC for purity validation .
Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Chromatography : Use reverse-phase HPLC or TLC with UV detection to identify impurities .
- Spectroscopy : Confirm molecular structure via -NMR (e.g., ethynyl proton at ~2.5–3.5 ppm) and FT-IR (C≡C stretch ~2100 cm) .
- Elemental Analysis : Verify Br and C content against theoretical values (e.g., molecular formula ) .
Q. What are the critical storage and handling protocols for this compound?
- Stability : Light-sensitive; store in amber vials at 2–8°C under inert atmosphere (N/Ar) .
- Hazard Mitigation : Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions. Use PPE (gloves, goggles) during handling .
Advanced Research Questions
Q. How can Sonogashira coupling be optimized using this compound to synthesize phthalazinones or isoindolinones?
- Reaction Design :
- Catalysts : Use Pd(PPh)/CuI in THF with EtN as base for cross-coupling .
- Substrate Scope : Test aryl/heteroaryl halides to evaluate electronic effects on coupling efficiency.
Q. What strategies resolve contradictions in reported yields for this compound derivatives across different studies?
- Data Analysis :
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., CAS 21739-92-4 for brominated precursors ).
- Error Sources : Compare solvent purity (e.g., anhydrous vs. technical-grade DMF) and catalyst lot variability .
- Case Study : Discrepancies in Heck coupling yields may stem from trace moisture; employ molecular sieves or rigorous drying protocols .
Q. How does the electronic nature of the ethynyl group influence the biological activity of this compound in drug discovery?
- Mechanistic Insights :
- The ethynyl group enhances π-orbital overlap, improving binding to enzymatic targets (e.g., thromboxane receptors) .
- Assay Design : Use SPR (surface plasmon resonance) to quantify binding affinity with thromboxane A2 receptor mutants .
- Data Interpretation : Correlate Hammett σ values of substituents with IC data to predict bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
